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Compound of Interest

Compound Name:
4,7,10,13-Tetraoxahexadeca-1,15-

diyne

Cat. No.: B1667521 Get Quote

An In-Depth Technical Guide to 4,7,10,13-Tetraoxahexadeca-1,15-diyne: A Homobifunctional

PEG Linker for Advanced Applications

Executive Summary
4,7,10,13-Tetraoxahexadeca-1,15-diyne is a highly versatile homobifunctional crosslinker that

has become an indispensable tool in modern chemical biology, drug development, and

materials science. Its structure is elegantly simple and functional: a hydrophilic tetraethylene

glycol (PEG4) spacer is flanked by two terminal alkyne groups. This unique architecture allows

for the covalent linkage of two azide-modified molecules through the highly efficient and

specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click

chemistry." The PEG spacer not only enhances aqueous solubility but also provides flexibility

and optimal spatial separation between the conjugated moieties. This guide provides a

comprehensive overview of its chemical properties, a representative synthesis protocol, and its

key applications for researchers and development professionals.

Chemical Identity and Structure
A precise understanding of the molecule's nomenclature and structure is fundamental to its

effective application.
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Systematic Name: 4,7,10,13-Tetraoxahexadeca-1,15-diyne.

IUPAC Name: 3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]prop-1-yne.[1]

Common Synonyms: Alkyne-PEG4-Alkyne, Bis-propargyl-PEG3.[1][2]

CAS Number: 126422-58-0.[1][2][3]

Chemical Structure
The functionality of 4,7,10,13-Tetraoxahexadeca-1,15-diyne is a direct result of its three key

structural components:

Terminal Alkyne Groups: These are the reactive handles for the CuAAC reaction, enabling

highly specific conjugation to azide-containing molecules.

Ether Linkages: The oxygen atoms within the backbone are stable and maintain the integrity

of the linker under a wide range of biological and chemical conditions.

Ethylene Glycol Repeats: The four ethylene glycol units form a flexible, hydrophilic PEG4

spacer that improves the solubility of the entire conjugate and can reduce the

immunogenicity of attached biomolecules.

Chemical structure of 4,7,10,13-Tetraoxahexadeca-1,15-diyne Figure 1: 2D Chemical
Structure of 4,7,10,13-Tetraoxahexadeca-1,15-diyne.

Physicochemical Properties
The following table summarizes the key quantitative properties of the molecule, which are

critical for experimental design and execution.
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Property Value Source

Molecular Formula C₁₂H₁₈O₄ [1][3]

Molecular Weight 226.27 g/mol [1][3]

CAS Number 126422-58-0 [1][2][3]

XLogP3-AA (LogP) -0.1 [1]

Purity (Typical) >95% [3]

Recommended Storage
Sealed in a dry environment at

2-8°C
[2]

Core Utility: A Homobifunctional Click Chemistry
Linker
The primary utility of this molecule lies in its role as a linker in click chemistry. The terminal

alkynes are poised for the CuAAC reaction, which forms a stable triazole ring upon reaction

with an azide. Because the molecule has two such alkyne groups, it can be used to "click"

together two separate azide-functionalized substrates, or to crosslink multiple azide-

functionalized molecules into a larger assembly.

The choice of this linker is driven by several factors:

Reaction Specificity: The CuAAC reaction is bio-orthogonal, meaning it does not interfere

with native biological functional groups, allowing for precise conjugation even in complex

biological mixtures.

Efficiency and Kinetics: The reaction proceeds rapidly to high yields under mild, often

aqueous, conditions.

Spacer Benefits: The PEG4 spacer is not merely a passive linker. It enhances the aqueous

solubility of potentially hydrophobic substrates and provides a flexible, long-chain separation

that can be critical for maintaining the biological activity of conjugated proteins or antibodies.
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Reactants

Molecule A
(with Azide group)

Cu(I) Catalyst
(e.g., CuSO₄ / Sodium Ascorbate)

Molecule B
(with Azide group) 4,7,10,13-Tetraoxahexadeca-1,15-diyne

Conjugated Product
(Molecule A - Triazole - Linker - Triazole - Molecule B)

Click to download full resolution via product page

Caption: Conceptual workflow of 4,7,10,13-Tetraoxahexadeca-1,15-diyne in CuAAC.

Synthesis and Handling
While commercially available, an in-house synthesis may be required for specific research

applications or large-scale needs.

Representative Synthesis Protocol
The most direct and reliable method for synthesizing this molecule is a Williamson ether

synthesis. This protocol is chosen for its high efficiency, use of readily available starting

materials, and scalability. The causality is straightforward: a strong base deprotonates the

hydroxyl groups of tetraethylene glycol, creating nucleophilic alkoxides that then attack the

electrophilic carbon of propargyl bromide, forming the desired ether linkages.

Reagents & Equipment:

Tetraethylene glycol

Propargyl bromide (handle with care, lachrymator)
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Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, nitrogen inlet, addition funnel, rotary evaporator,

column chromatography setup (silica gel)

Detailed Methodology:

Reaction Setup: Under a nitrogen atmosphere, add anhydrous THF to a three-neck round-

bottom flask equipped with a magnetic stirrer.

Base Addition: Carefully add sodium hydride (2.2 equivalents) to the THF and cool the

suspension to 0°C using an ice bath.

Nucleophile Formation: Dissolve tetraethylene glycol (1.0 equivalent) in a minimal amount of

anhydrous THF and add it dropwise to the NaH suspension via an addition funnel over 30

minutes. Allow the mixture to stir at 0°C for an additional 30 minutes, then warm to room

temperature and stir for 1 hour to ensure complete formation of the dialkoxide.

Electrophile Addition: Cool the reaction mixture back to 0°C. Add propargyl bromide (2.5

equivalents) dropwise. Caution: This reaction is exothermic. After the addition is complete,

allow the reaction to warm to room temperature and stir overnight.

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C

to neutralize excess NaH.

Work-up: Transfer the mixture to a separatory funnel and extract three times with ethyl

acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil via silica gel column chromatography using a

hexane/ethyl acetate gradient to yield the final product as a clear oil.

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass

spectrometry.

Reaction Phase (N₂ atmosphere) Work-up & PurificationReactants:
- Tetraethylene glycol
- Propargyl bromide
- Sodium Hydride
- Anhydrous THF

1. Add NaH to THF
(0°C)

2. Add Glycol Dropwise
(Formation of Dialkoxide)

3. Add Propargyl Bromide
(Stir Overnight) 4. Quench with NH₄Cl 5. Extract with Ethyl Acetate 6. Column Chromatography Final Product:

4,7,10,13-Tetraoxahexadeca-1,15-diyne

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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